(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile” is a chemical compound with a complex structure. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a dimethoxyphenyl group and a nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the thiazole ring. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Cytotoxic Activities and SARs
The synthesis and evaluation of heteroarylacrylonitriles, including compounds similar to the one , have shown promising in vitro cytotoxic activities against a range of human cancer cell lines. A study by Sa̧czewski et al. (2004) demonstrated that the structural flexibility at certain positions of acrylonitriles allows for substituents with various nitrogen heterocyclics, highlighting the sensitive nature of the compound's activity to structural modifications. Notably, compounds showed potent activity, being more effective than cisplatin and etoposide in some cases, and indicated apoptosis as a mechanism of cell death through caspase activation in cancer cells (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Chemical Structure and Stability
Research into the structural characteristics and stabilities of acrylonitrile derivatives has provided insights into their chemical behavior. Frolov et al. (2005) investigated the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, showing the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, which underscores the structural adaptability of these compounds and their potential for further chemical modifications (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).
Applications in Chemosensors
The compound and its derivatives have been explored for their potential as chemosensors, particularly for metal cation detection. Hranjec et al. (2012) synthesized novel benzimidazoles and benzimidazoquinolines, closely related to the compound of interest, demonstrating their utility as chemosensors for various metal cations, including Zn2+ and Ag+, through spectroscopic methods. This application highlights the compound's potential in analytical chemistry and environmental monitoring (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Nonlinear Optical Properties
Another research avenue involves the exploration of the compound's derivatives for optoelectronic applications, particularly in nonlinear optical limiting. Anandan et al. (2018) designed and synthesized thiophene dyes, structurally related to the compound , demonstrating their potential in optical limiting applications due to their nonlinear absorption properties. This suggests the compound's derivatives could be valuable in developing protective measures for optical sensors and human eyes against intense light sources (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-27-18-8-5-15(9-19(18)28-2)22-11-14(10-21)20-23-17(12-29-20)13-3-6-16(7-4-13)24(25)26/h3-9,11-12,22H,1-2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWQHRCSXITLQT-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.